Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(cyclobutylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)-
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Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(cyclobutylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- is a complex organic compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(cyclobutylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Imidazo Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo ring.
Fusion with Benzodiazepine Core: The imidazo ring is then fused with a benzodiazepine core through a series of condensation reactions.
Chlorination and Methylation: The compound is chlorinated and methylated at specific positions to achieve the desired structure.
Introduction of Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(cyclobutylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(cyclobutylmethyl)-4,5,6,7-tetrahydro-5-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, leading to changes in neuronal signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but different substituents.
Alprazolam: Shares the benzodiazepine core but has different functional groups.
Clonazepam: Similar in structure but with variations in the substituents.
Properties
CAS No. |
136722-70-8 |
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Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
(11S)-6-chloro-10-(cyclobutylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C16H20ClN3O/c1-10-7-20-15-12(9-19(10)8-11-3-2-4-11)5-13(17)6-14(15)18-16(20)21/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,21)/t10-/m0/s1 |
InChI Key |
OHCDAJUVILOSQN-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN2C3=C(CN1CC4CCC4)C=C(C=C3NC2=O)Cl |
Canonical SMILES |
CC1CN2C3=C(CN1CC4CCC4)C=C(C=C3NC2=O)Cl |
Origin of Product |
United States |
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